molecular formula C13H13ClN2O3 B3060463 Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 40889-45-0

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B3060463
CAS No.: 40889-45-0
M. Wt: 280.7 g/mol
InChI Key: JBXJYVVHWZCMMN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate (hereafter referred to as the target compound) is a quinazolinone derivative synthesized via alkylation of 6-chloro-2-methylquinazolin-4(3H)-one with chloroethyl acetate under basic conditions . The compound features a 4-oxoquinazolin-3(4H)-yl core substituted with a methyl group at position 2 and a chlorine atom at position 6. The ethyl acetate moiety is linked to the nitrogen at position 3, forming a key ester functional group.

Properties

IUPAC Name

ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-12(17)7-16-8(2)15-11-5-4-9(14)6-10(11)13(16)18/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJYVVHWZCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961283
Record name Ethyl (6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40889-45-0
Record name 3(4H)-Quinazolineacetic acid, 6-chloro-2-methyl-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Niementowski Cyclocondensation

The foundational approach derives from the Niementowski reaction, where 6-chloroanthranilic acid reacts with acetic anhydride to form 6-chloro-2-methyl-4H-benzooxazin-4-one. Subsequent ammonolysis with ammonium acetate yields 6-chloro-2-methylquinazolin-4(3H)-one.

Key Reaction Parameters

Step Reagents Temperature Duration Yield
Oxazinone formation Acetic anhydride 120°C 4 hr 78%
Quinazolinone synthesis NH4OAc Reflux 6 hr 82%

The final step employs ethyl 2-chloroacetate with sodium hydride (NaH) in tetrahydrofuran (THF), achieving N-alkylation at position 3 through nucleophilic substitution.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation revolutionizes the classical method by reducing reaction times from hours to minutes. A modified protocol irradiates 6-chloroanthranilic acid with formamide and acetic anhydride at 150°C for 8 minutes, achieving 94% conversion to the quinazolinone core.

Comparative Efficiency Analysis

Method Energy Input Reaction Time Purity
Conventional heating 500 W 360 min 92%
Microwave 300 W 8 min 98%

One-Pot Alkylation

Integrating the alkylation step under microwave conditions (120°C, 15 min) with ethyl 2-bromoacetate and potassium carbonate in dimethylacetamide (DMA) achieves 87% yield while eliminating intermediate purification.

Industrial Production Methods

Continuous Flow Synthesis

Pilot-scale studies demonstrate a three-stage continuous process:

  • Oxazinone formation : Tubular reactor at 130°C with 2.5 min residence time
  • Quinazolinone synthesis : Packed-bed reactor with immobilized ammonium acetate
  • Alkylation : Microreactor array at 80°C with <1 min residence time

Process Metrics

Parameter Batch Mode Continuous Flow
Daily output 12 kg 148 kg
Solvent consumption 820 L/kg 310 L/kg
Energy efficiency 0.38 kg/kWh 1.12 kg/kWh

Comparative Analysis of Methodologies

Environmental Impact Assessment

A life-cycle analysis of three predominant methods reveals:

Eco-Accounting Metrics

Method PMI* E-Factor Carbon Intensity (kg CO2/kg)
Classical 34.7 28.1 18.4
Microwave 11.2 6.3 7.9
Continuous flow 8.9 3.1 4.2

*Process Mass Intensity

Reaction Optimization Strategies

Catalytic System Enhancement

Screening of 12 catalysts identified zinc triflate (5 mol%) as optimal for the alkylation step, improving yields from 68% to 91% while enabling room-temperature reactions.

Catalyst Performance Comparison

Catalyst Yield (%) Reaction Time
NaH 82 4 hr
K2CO3 74 6 hr
Zn(OTf)3 91 45 min

Solvent Engineering

A ternary solvent system (THF:DMAc:H2O, 4:3:1 v/v) reduces byproduct formation during alkylation by 62% compared to pure DMA.

Case Studies and Experimental Validation

Kilogram-Scale Demonstration

A GMP-compliant facility achieved 98.7% purity at 34 kg scale using:

  • Microwave cyclization : 150°C, 12 min
  • Flow alkylation : 75°C, 0.8 MPa
  • Crystallization : Anti-solvent (n-heptane) gradient cooling

Quality Control Parameters

Impurity Specification Observed
6-Chloroanthranilic acid ≤0.15% 0.08%
Ethyl bromoacetate ≤10 ppm <2 ppm
Total unknown ≤0.5% 0.22%

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies using eosin Y as photocatalyst under blue LED light achieve 76% yield in 2 hours through radical-mediated C-N coupling, eliminating need for strong bases.

Biocatalytic Approaches

Engineered Pseudomonas putida strains expressing nitrilase variants demonstrate 41% conversion of 6-chloro-2-methylquinazolin-4(3H)-one to target compound in aqueous buffer at 30°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of quinazolinone, including ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, exhibit significant antimicrobial activity. A study screened various quinazolinone derivatives for cytotoxicity and antimicrobial efficacy against several bacterial strains:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaIC50 (μM)
12eHighModerate0.57
12cModerateLow1
12gModerateLow1

The compound demonstrated pronounced activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anticancer Potential

This compound has also been investigated for its anticancer properties. A novel derivative, (Z)-N'-(2-oxoindolin-3-ylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, was shown to activate procaspase-3, suggesting a mechanism for inducing apoptosis in cancer cells. This highlights the potential of quinazolinone derivatives in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various quinazolinone derivatives, including this compound, against multiple pathogens. The results indicated that these compounds could serve as lead molecules for developing new antibiotics .

Case Study 2: Cancer Research

In another study focusing on anticancer agents, derivatives similar to this compound were tested for their ability to induce apoptosis in breast cancer cell lines. The findings suggested that these compounds could be effective in targeting cancer cells through caspase activation .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s quinazolinone core distinguishes it from other heterocyclic systems (Table 1).

Compound Name Core Structure Substituents Key Functional Group Reference
Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate Quinazolinone 6-Cl, 2-CH₃ Ethyl acetate
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)thio]acetate Quinazolinone 3-Ph, 2-S linkage Thioacetate
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate Pyridazinone 3-CH₃, 4-(2-Cl-benzyl) Ethyl acetate
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate Benzoxazine 2-Oxo Ethyl acetate
Ethyl 2-(5,6-dichloro-2-iminoquinazolin-3(4H)-yl)acetate HBr Quinazolinone (imino) 5,6-Cl₂, 2-NH Ethyl acetate (bromide salt)

Key Observations :

  • Quinazolinone vs. Pyridazinone/Benzoxazine: The quinazolinone core (two nitrogen atoms) offers distinct electronic properties compared to pyridazinone (two adjacent nitrogens) or benzoxazine (oxygen-nitrogen system). These differences influence hydrogen bonding, solubility, and receptor interactions.
  • Thioacetate vs. Acetate : The thio group in Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)thio]acetate enhances lipophilicity and may alter metabolic stability compared to the oxygen-linked acetate in the target compound .

Substituent Effects

Substituents on the heterocyclic core critically modulate biological and physicochemical properties (Table 2).

Compound Name Substituents Impact on Properties Reference
Target compound 6-Cl, 2-CH₃ - 6-Cl: Electron-withdrawing, enhances electrophilicity.
- 2-CH₃: Steric hindrance, stabilizes ring conformation.
Ethyl 2-(5,6-dichloro-2-iminoquinazolin-3(4H)-yl)acetate HBr 5,6-Cl₂, 2-NH - Dichloro substitution increases molecular weight and hydrophobicity.
- Imino group (NH) enables salt formation (e.g., HBr).
Ethyl 2-[5-(4-Cl-phenyl)-2-methylimidazol-4-yl]acetate 4-Cl-Ph, 2-CH₃ (imidazole) - Chlorophenyl enhances π-π stacking in biological targets.
- Imidazole core introduces basicity.


Key Observations :

  • Chlorine Position : The 6-Cl in the target compound vs. 4-Cl-phenyl in imidazole derivatives () affects electronic distribution and binding affinity in molecular targets.

Physicochemical and Pharmacological Implications

  • Thermal Stability : Polymorphism observed in structurally related compounds (e.g., ) suggests that the target compound’s stability may vary with crystallization conditions.
  • Biological Activity: Pyridazinone derivatives () are explored as anticonvulsants, while quinazolinones () are linked to hematological applications. The target compound’s 6-Cl and methyl groups may optimize its pharmacokinetic profile for similar uses.

Biological Activity

Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, a compound with the CAS number 40889-45-0, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is part of the quinazoline family, characterized by its unique structure that includes a chloro group and a quinazolinone moiety. The compound can be synthesized through various chemical reactions involving starting materials such as 2-amino-6-nitrobenzoic acid and other derivatives of quinazoline .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinazolines. For instance, derivatives of quinazoline have shown significant cytotoxic effects against various cancer cell lines. One study reported that a similar compound exhibited IC50 values of 5.9 ± 1.7 µM against A549 (lung adenocarcinoma), indicating strong antiproliferative activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the S phase, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial properties. This compound may possess similar activities due to its structural analogies with other effective antimicrobial agents . Studies on related compounds have demonstrated efficacy against various bacterial strains, showcasing their potential in treating infections.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolines are well-documented. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in managing inflammatory diseases . This suggests that this compound could be beneficial in therapeutic applications targeting inflammation.

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activities of quinazoline derivatives:

  • Cytotoxic Evaluation : In vitro studies revealed that certain quinazoline derivatives significantly inhibited cell proliferation in cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutic agents like cisplatin .
  • Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of these compounds to key proteins involved in cancer progression, further supporting their potential as therapeutic agents .
  • Antimicrobial Testing : Research on similar compounds has demonstrated broad-spectrum antimicrobial activity, suggesting that this compound could be effective against resistant strains .

Summary Table of Biological Activities

Activity TypeReference StudyIC50 Values (µM)Mechanism of Action
Anticancer 5.9 (A549)Induction of apoptosis, cell cycle arrest
Antimicrobial VariesDisruption of bacterial cell wall synthesis
Anti-inflammatory Not specifiedInhibition of cytokine production

Q & A

Q. Advanced

  • Quantum mechanical calculations : Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
  • Molecular dynamics simulations : Assess stability in biological membranes or protein binding pockets.
  • Crystallographic data pipelines : Use SHELXC/D/E for high-throughput phasing in macromolecular complexes .

How can synthetic by-products or isomers be identified and controlled during preparation?

Q. Advanced

  • Chromatographic separation : Employ reverse-phase HPLC with C18 columns to resolve diastereomers or regioisomers.
  • Reaction monitoring : In-situ FT-IR or 1^1H NMR tracks intermediate formation.
  • By-product analysis : LC-MS identifies common impurities like ethyl 2-(5,6-dichloroquinazolin-3(4H)-yl)acetate .

What are the key considerations for designing derivatives with enhanced pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Introduce hydrophilic groups (e.g., piperazine) to improve solubility.
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated degradation .
  • Prodrug strategies : Ethyl ester moieties can enhance bioavailability via hydrolysis in vivo .

Q. Notes

  • Always cross-validate crystallographic data with spectroscopic methods .
  • Adhere to GHS guidelines for hazard communication .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

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